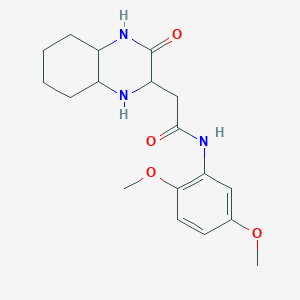

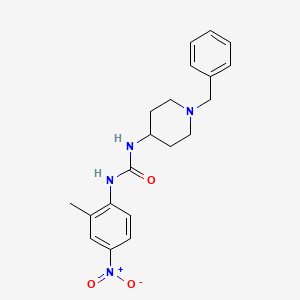

![molecular formula C14H14FN3O B4615141 N-(4-氟苯基)-N'-[1-(3-吡啶基)乙基]脲](/img/structure/B4615141.png)

N-(4-氟苯基)-N'-[1-(3-吡啶基)乙基]脲

描述

Synthesis Analysis

The synthesis of N-(4-fluorophenyl)-N'-[1-(3-pyridinyl)ethyl]urea and similar compounds involves various chemical strategies, highlighting the versatile approaches in synthesizing urea derivatives. For instance, the use of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate in the Lossen rearrangement facilitates the conversion from carboxylic acids to ureas, emphasizing a method that is both environmentally friendly and cost-effective due to the recyclability of byproducts (Kishore Thalluri et al., 2014). Another approach involves synthesizing N,N′-disubstituted ureas with fluoro(chloro)phenyl groups, providing a basis for exploring the synthesis of similar fluorophenyl-containing ureas (D. Danilov et al., 2020).

Molecular Structure Analysis

Molecular structure analysis of N-(4-fluorophenyl)-N'-[1-(3-pyridinyl)ethyl]urea derivatives explores the impact of substituents on their physical and chemical behaviors. Studies like the association of N-(pyridin-2-yl),N'-substituted ureas with hydrogen bonding counterparts provide insights into the substituent effect on complexation and the importance of intramolecular hydrogen bonding (B. Ośmiałowski et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving N-(4-fluorophenyl)-N'-[1-(3-pyridinyl)ethyl]urea derivatives encompass a range of reactions, including the modification of related compounds to improve their antiproliferative activities or to adjust their physical and chemical properties. For example, the replacement of the acetamide group with an alkylurea moiety in certain compounds has been shown to retain antiproliferative activity while reducing toxicity (Xiao-meng Wang et al., 2015).

Physical Properties Analysis

The physical properties of such compounds, including their solubility, melting points, and crystalline structure, can be crucial for their application in various fields. For instance, the synthesis and crystal structure analysis of related urea derivatives reveal the impact of specific functional groups on the molecule's overall structure and its implications for physical stability and reactivity (Ratika Sharma et al., 2013).

Chemical Properties Analysis

Chemical properties, including reactivity towards other compounds, stability under different conditions, and the potential for further functionalization, are essential for understanding the utility and limitations of N-(4-fluorophenyl)-N'-[1-(3-pyridinyl)ethyl]urea derivatives. Studies such as those focusing on the solvolysis reactions of related ureas provide insights into the mechanisms of these reactions and the factors influencing their rates and products (Mei-Ni Belzile et al., 2014).

科学研究应用

中枢神经系统药物

与 N-(4-氟苯基)-N'-[1-(3-吡啶基)乙基]脲相关的 N-芳基-N'-(1-甲基-2-吡咯烷基亚烷基)脲类已被制备出来并筛选其药理活性。一些同类物表现出抗焦虑活性和肌肉松弛特性,表明在中枢神经系统疾病中具有潜在应用 (Rasmussen 等,1978).

抗真菌活性

N-(4-氟苯基)脲类已被合成并测试其对黑曲霉和尖镰孢菌等病原体的杀真菌作用。这些化合物的结构特征与其抗真菌功效相关,表明在农业和抗真菌药物开发中具有应用前景 (Mishra 等,2000).

荧光传感器

含杂原子的有机荧光团,包括那些带有吡啶基单元的,已被设计用于作为荧光 pH 传感器。这些化合物可以响应环境 pH 值的变化而转换发射状态,使其在化学传感和生物成像中有用 (Yang 等,2013).

太阳能电池

尿素掺杂的 ZnO 薄膜已被研究作为聚合物太阳能电池中的改性电子传输层,从而提高了功率转换效率。这表明在提高太阳能器件效率方面具有潜在应用 (Wang 等,2018).

缔合研究

N-(吡啶-2-基)、N'-取代脲类已被研究其与其他化合物的缔合,揭示了氢键和分子相互作用的见解。这项研究对设计新的分子组装体和材料有影响 (Ośmiałowski 等,2013).

抗菌和抗真菌剂

N-烷基取代脲衍生物已被评估其抗菌和抗真菌活性,其中一些显示出有效的抗菌特性。这突出了它们作为开发新型抗菌剂的先导物的潜力 (Zheng 等,2010).

属性

IUPAC Name |

1-(4-fluorophenyl)-3-(1-pyridin-3-ylethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FN3O/c1-10(11-3-2-8-16-9-11)17-14(19)18-13-6-4-12(15)5-7-13/h2-10H,1H3,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOTHMRNBKQGTOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=CC=C1)NC(=O)NC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{2-oxo-2-[(3-{[(3-pyridinylmethyl)amino]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)amino]ethoxy}acetic acid](/img/structure/B4615061.png)

![1-(4-chlorophenyl)-5-{[(4-fluorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4615094.png)

![N'-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B4615112.png)

![2-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-9-(1,1-dimethylpropyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4615120.png)

![N-(1-benzyl-1H-pyrazol-3-yl)-5-[(4-chloro-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B4615132.png)

![6-chloro-7-[(4-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B4615140.png)

![N-allyl-N-[3-(2-biphenylyloxy)propyl]-2-propen-1-amine](/img/structure/B4615151.png)

![N-cyclopropyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4615161.png)

![ethyl 5'-[({[(phenylthio)acetyl]amino}carbonothioyl)amino]-2,3'-bithiophene-4'-carboxylate](/img/structure/B4615163.png)